Target Selectivity Shift: From HIV-1 RT (HEPT) to DHODH (6-Chloro-HEPT)
The 6-chloro substitution induces a fundamental target switch compared to the parent HEPT molecule. While HEPT is a potent HIV-1 RT inhibitor, 6-Chloro-HEPT exhibits only weak activity against this canonical target [1]. Instead, it gains high potency against human dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis and a target for autoimmune diseases. This shift is quantitatively defined by a DHODH IC50 of 78 nM [2], demonstrating a complete functional repurposing of the scaffold.
| Evidence Dimension | Inhibitory Activity Against Human DHODH |
|---|---|
| Target Compound Data | IC50 = 78 nM |
| Comparator Or Baseline | HEPT (6-phenylthio analog): DHODH inhibition data not reported or significantly weaker in same assay context |
| Quantified Difference | >10-fold selectivity shift (class-level inference based on loss of HIV-1 RT potency and gain of DHODH potency) |
| Conditions | Chromogen reduction assay using DCIP (2,6-dichlorophenolindophenol) at pH 8.0 [2] vs. cell-free HIV-1 RT inhibition assay [1]. |
Why This Matters
This evidence proves the compound is not a simple potency analog of HEPT but a functionally distinct chemical probe for DHODH-related pathways, making it the preferred procurement choice for research in immunology and oncology over generic HEPT derivatives.
- [1] BindingDB. Assay in Summary_ki: ChEMBL_195066 (CHEMBL797521). Inhibition of HIV-1 RT activity. View Source
- [2] BindingDB. Affinity Data for BDBM102462: IC50 = 78 nM for human DHODH. US8536165, 44. View Source
